molecular formula C25H36N4O3 B2926435 1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol CAS No. 2375270-79-2

1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol

Cat. No.: B2926435
CAS No.: 2375270-79-2
M. Wt: 440.588
InChI Key: UWIDBJSDFDLNJC-UHFFFAOYSA-N
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Description

1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol is a chemical compound with the molecular formula C25H36N4O3 and a molecular weight of 440.59 g/mol This compound is characterized by the presence of two piperazine rings substituted with 2-methoxyphenyl groups and a central propan-2-ol moiety

Preparation Methods

The synthesis of 1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol typically involves the reaction of 1-(2-methoxyphenyl)piperazine with oxetane under specific conditions. One improved synthetic route involves the use of ytterbium triflate (Yb(OTf)3) as a catalyst in acetonitrile, leading to the formation of the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate can then be further processed to obtain the final product. The overall yield of this route is approximately 45%, and the structure of the final product is confirmed using techniques such as 1H-NMR, 13C-NMR, and HRMS .

Chemical Reactions Analysis

1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol can be compared with other similar compounds, such as:

Biological Activity

1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol (hereafter referred to as Compound A) is a synthetic compound with potential therapeutic applications, particularly in the fields of neurology and psychiatry. This article reviews its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

  • Molecular Formula : C25H36N4O3
  • Molecular Weight : 440.59 g/mol
  • IUPAC Name : this compound

Compound A primarily targets alpha1-adrenergic receptors , which are implicated in various physiological responses, including vasoconstriction and modulation of neurotransmitter release. The interaction with these receptors suggests potential applications in treating conditions such as hypertension and certain psychiatric disorders.

Pharmacokinetics

The pharmacokinetic properties of Compound A have been explored through in silico studies, revealing insights into its absorption, distribution, metabolism, and excretion (ADME). The compound is predicted to have favorable bioavailability due to its lipophilic nature and ability to cross the blood-brain barrier.

In Vitro Studies

Research indicates that Compound A exhibits significant biological activity:

  • Cellular Effects : It is suggested to influence cell signaling pathways associated with alpha1-adrenergic receptor activation, potentially affecting gene expression and cellular metabolism.

Case Studies and Research Findings

A review of literature reveals several relevant studies:

  • Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective effects in models of neurodegeneration, suggesting that Compound A may also contribute positively to neuronal health through its receptor interactions .
  • Potential Antidepressant Activity : In studies involving piperazine derivatives, compounds targeting adrenergic receptors have shown antidepressant-like effects in rodent models. This positions Compound A as a candidate for further investigation in mood disorder treatments .
  • Cytotoxicity in Cancer Models : While direct studies on Compound A are sparse, related piperazine derivatives have exhibited cytotoxic effects against various cancer cell lines. This raises the possibility that Compound A may also possess anticancer properties worth exploring .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaBiological ActivityTarget Receptors
Compound AC25H36N4O3NeuroprotectiveAlpha1-adrenergic
Compound BC24H34N4O2AntidepressantSerotonin
Compound CC26H38N4O3CytotoxicMultiple

Properties

IUPAC Name

1,3-bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O3/c1-31-24-9-5-3-7-22(24)28-15-11-26(12-16-28)19-21(30)20-27-13-17-29(18-14-27)23-8-4-6-10-25(23)32-2/h3-10,21,30H,11-20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIDBJSDFDLNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(CN3CCN(CC3)C4=CC=CC=C4OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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